Oxolinic acid

Catalog No.
S538400
CAS No.
14698-29-4
M.F
C13H11NO5
M. Wt
261.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxolinic acid

CAS Number

14698-29-4

Product Name

Oxolinic acid

IUPAC Name

5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

InChI

InChI=1S/C13H11NO5/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10/h3-5H,2,6H2,1H3,(H,16,17)

InChI Key

KYGZCKSPAKDVKC-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Acid, Oxolinic, Gramurin, Oxolinate, Sodium, Oxolinic Acid, Sodium Oxolinate

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O

Description

The exact mass of the compound Oxolinic acid is 261.0637 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758177. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - 4-Quinolones. It belongs to the ontological category of quinolinemonocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Properties

Oxolinic acid was originally developed and studied for its antimicrobial properties. It acts as a broad-spectrum antibiotic, effective against a variety of bacteria, including gram-positive and gram-negative species. Research has shown its effectiveness against Escherichia coli, Salmonella spp., Shigella spp., and some strains of Pseudomonas aeruginosa [].

Antiprotozoal Activity

Research has explored the potential of oxolinic acid against parasitic infections. Studies suggest that it may be effective against some protozoan parasites, such as those causing cryptosporidiosis and giardiasis []. However, further investigation is needed to determine its efficacy and safety for treating these conditions in humans.

Other Scientific Research Applications

Beyond its antimicrobial and antiprotozoal properties, oxolinic acid has been investigated for other scientific research applications. These include:

  • Aquaculture: Research has explored the use of oxolinic acid to prevent bacterial diseases in fish by enriching their live food with the compound [].
  • Viral Research: Some studies have investigated the potential antiviral effects of oxolinic acid. However, the results have been inconclusive, and further research is needed to determine its effectiveness against specific viruses [].

Oxolinic acid is a quinolone antibiotic that was developed in Japan during the 1970s. It is classified as a quinolinemonocarboxylic acid, with the chemical formula C13H11NO5C_{13}H_{11}NO_5 and a molar mass of approximately 261.23 g/mol. The compound is characterized by the presence of a carboxyl group at position 7 and oxo and ethyl groups at positions 4 and 1, respectively, which contribute to its unique structure and function .

As an antibiotic, oxolinic acid works by inhibiting the bacterial enzyme DNA gyrase. This enzyme plays a crucial role in DNA replication by introducing controlled nicks in the DNA strands. By inhibiting DNA gyrase, oxolinic acid disrupts the bacteria's ability to replicate its DNA, leading to cell death [].

In addition to its antibacterial action, oxolinic acid also acts as a dopamine reuptake inhibitor. It blocks the reabsorption of dopamine by neurons in the central nervous system, leading to increased dopamine levels. This mechanism has been explored in research studies investigating dopaminergic pathways [].

Oxolinic acid exhibits some potential safety concerns. Studies have shown it can cause arthropathy, a condition affecting joints, particularly in young patients. Due to this risk, oxolinic acid is no longer widely used in human medicine.

In terms of animal safety, oxolinic acid is generally well-tolerated at recommended doses. However, high doses or prolonged use can lead to gastrointestinal upset and neurological effects in animals [].

, intermediates are formed that lead to the final product.
  • Final Cyclization: The final cyclization step results in the formation of oxolinic acid, which can be further purified for use.
  • Specific synthetic routes may vary, but they typically follow a similar pathway involving aromatic substitution reactions .

    The biological activity of oxolinic acid extends beyond its antibacterial effects; it also acts as a dopamine reuptake inhibitor, exhibiting stimulant effects in animal models. This dual action makes it an interesting compound for research in both microbiology and pharmacology . The typical therapeutic dosage ranges from 12 to 20 mg/kg when administered orally for five to ten days .

    Oxolinic acid is primarily used as an antibacterial agent, particularly effective against Gram-negative bacteria. Its applications include:

    • Treatment of bacterial infections in humans.
    • Veterinary medicine, especially for treating infections in fish and other animals.
    • Research applications investigating its interactions with metal ions and other compounds .

    Oxolinic acid exhibits various drug interactions that can affect its efficacy:

    • Aluminum Hydroxide: This compound can decrease the absorption of oxolinic acid, leading to reduced serum concentrations.
    • Other Drugs: It has been shown that the therapeutic efficacy of drugs like acarbose, acenocoumarol, and aceclofenac can be increased when used in combination with oxolinic acid .

    Several compounds share structural or functional similarities with oxolinic acid. Here are some notable examples:

    Compound NameChemical FormulaKey Features
    Nalidixic AcidC₁₃H₁₁N₃O₃First-generation quinolone antibiotic
    CiprofloxacinC₁₈H₁₈F₃N₃O₄Broad-spectrum activity; more potent than oxolinic acid
    NorfloxacinC₁₈H₁₈N₂O₄Similar mechanism; used for urinary tract infections
    LevofloxacinC₁₈H₁₸N₂O₄S-enantiomer of norfloxacin; broader spectrum

    Uniqueness of Oxolinic Acid:

    • While many quinolone antibiotics target DNA gyrase, oxolinic acid's specific structural features and its additional role as a dopamine reuptake inhibitor set it apart from others in its class.
    • Its ability to form metal complexes also provides a unique angle for enhancing antibacterial activity compared to other similar compounds .

    Purity

    >98% (or refer to the Certificate of Analysis)

    Color/Form

    CRYSTALS FROM DIMETHYLFORMAMIDE

    XLogP3

    -0.2

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    1

    Exact Mass

    261.06372245 g/mol

    Monoisotopic Mass

    261.06372245 g/mol

    Heavy Atom Count

    19

    LogP

    0.94 (LogP)

    Appearance

    Solid powder

    Melting Point

    314-316 °C

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    L0A22B22FT

    GHS Hazard Statements

    Aggregated GHS information provided by 218 companies from 5 notifications to the ECHA C&L Inventory.;
    H302 (99.54%): Harmful if swallowed [Warning Acute toxicity, oral];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Therapeutic Uses

    Anti-Infective Agents, Quinolone; Anti-Infective Agents, Urinary
    DRUG HAS CHEMICAL STRUCTURE, MECHANISM OF ACTION, SPECTRUM OF ACTIVITY & POTENTIAL FOR TOXICITY THAT RESEMBLES NALIDIXIC ACID.
    OXOLINIC ACID IS ALTERNATIVE FORM OF THERAPY FOR PENICILLIN-SENSITIVE OR CEPHALOSPORIN-SENSITIVE ADULT WHO HAS RECURRENT URINARY TRACT INFECTION CAUSED BY SUSCEPTIBLE ESCHERICHIA COLI OR PROTEUS MIRABILIS THAT IS NOT COMPLICATED BY BACTEREMIA.
    ...EXERTS IN VITRO ACTIVITY AGAINST MOST GRAM-NEGATIVE AEROBIC BACILLI THAT CAUSE BACTERIAL URINARY TRACT INFECTIONS. MAJORITY OF ESCHERICHIA COLI, KLEBSIELLA SP, ENTEROBACTER SP & PROTEUS SP ARE SUSCEPTIBLE. ... SALMONELLA, SHIGELLA & NEISSERIA (MENINGITIDIS, GONORRHEAE) ARE SUSCEPTIBLE...STAPHYLOCOCCUS AUREUS...
    For more Therapeutic Uses (Complete) data for OXOLINIC ACID (6 total), please visit the HSDB record page.

    MeSH Pharmacological Classification

    Anti-Infective Agents, Urinary

    ATC Code

    J - Antiinfectives for systemic use
    J01 - Antibacterials for systemic use
    J01M - Quinolone antibacterials
    J01MB - Other quinolones
    J01MB05 - Oxolinic acid

    Mechanism of Action

    ...INTERFERENCE WITH DEOXYRIBONUCLEIC ACID (DNA) SYNTH. OXOLINIC ACID, HOWEVER, HAS DEMONSTRATED 10-FOLD GREATER /THAN NALIDIXIC ACID/ ABILITY TO INHIBIT DNA REPLICATION, WHICH IS PARALLELED BY ITS GREATER IN VITRO ACTIVITY FOR ENTEROBACTERIACEAE.

    Pictograms

    Irritant

    Irritant

    Other CAS

    14698-29-4

    Absorption Distribution and Excretion

    AFTER INGESTION OF OXOLINIC ACID, 5-ETHYL-5,8-DIHYDRO-8 -OXO-1,3-DIOXOLO-[4,5-G]QUINOLINE-7-CARBOXYLIC ACID, BY HUMAN SUBJECTS, URINE CONTAINED SMALL QUANTITY OF BIOLOGICALLY-INACTIVE & UNIDENTIFIED OXOLINIC ACID COMPLEX, BUT NO UNCHANGED OXOLINIC ACID.
    OF ORAL DOSE OF ANTIBACTERIAL, (14)C-OXOLINIC ACID, THERE WAS EXCRETED IN 24-HR URINE & FECES RESPECTIVELY, 27 & 41% BY RAT, 19 & 14% BY DOG, 49 & 37% BY RABBIT, & 35 & 10% BY MAN. BLOOD LEVELS OF (14)C PEAKED AFTER 4 HR IN DOG & MAN, & AFTER 6 HR IN RAT & RABBIT.
    AFTER ORAL ADMIN...RAPIDLY ABSORBED FROM GI TRACT. PEAK SERUM CONCN OF BIOLOGICALLY ACTIVE UNCONJUGATED DRUG ARE ATTAINED IN 2-4 HR & RANGE FROM 1.8-3.6 UG/ML. LOWER SERUM LEVELS...OCCUR DURING 1ST 3 DAYS OF DOSING, SUGGESTING SLOW DISTRIBUTION... PROTEIN BINDING OF DRUG IS ABOUT 77-81%.
    750 MG ADMIN TWICE/DAY FOR 7 DAYS STUDIED IN 10 HEALTHY WOMEN. WHEN TAKEN WITH FOOD, EXCRETION RETARDED BY 6 HR BUT 48 HR RECOVERY NOT DECR.
    For more Absorption, Distribution and Excretion (Complete) data for OXOLINIC ACID (6 total), please visit the HSDB record page.

    Metabolism Metabolites

    YIELDS 1-ETHYL-1,4-DIHYDRO-7-HYDROXY-6-METHOXY-6-OXOQUINOLINE-3-CARBOXYLIC ACID IN RAT, RABBIT, DOG; YIELDS OXOLINOYL-BETA-D-GLUCURONIC ACID IN RAT, RABBIT, DOG; CREW, MC, MELGAR, MD, HAYNES, LJ, GALA, RL, & DICARLO, FJ, XENOBIOTICA, 1, 193 (1971). /FROM TABLE/
    MAJOR URINARY METABOLITE WAS GLUCURONIDE OF OXOLINIC ACID...THIS COMPD WAS BIOLOGICALLY ACTIVE WHEREAS ALMOST ALL DRUG GLUCURONIDES ARE BIOLOGICALLY INERT...

    Wikipedia

    Oxolinic_acid
    Thiorphan

    Drug Warnings

    PSEUDOMONAS AERUGINOSA & ACINETOBACTER CALCOACETICUS (VAR LIVOFFI & VAR ANITRATUS) ARE UNIFORMLY RESISTANT...
    WHEN BACTERIAL RESISTANCE DEVELOPS...IT IS USUALLY RAPID. THEREFORE, IF FOLLOW-UP CULTURES INDICATE THAT URINE IS NOT STERILE WITHIN 48-72 HR, TREATMENT CAN PROBABLY BE CONSIDERED FAILURE SINCE ORGANISM BY THEN WILL HAVE DEVELOPED RESISTANCE. ... CROSS RESISTANCE TO NALIDIXIC ACID HAS BEEN REPORTED.
    ...HAS STIMULATORY EFFECT ON CNS, & SHOULD NOT BE PRESCRIBED FOR PT WITH KNOWN SEIZURE DISORDERS.
    ...HAS FAIRLY NARROW ANTIBACTERIAL SPECTRUM &, THEREFORE, BACTERIAL CULTURE & SENSITIVITY TESTS GENERALLY SHOULD BE PERFORMED PRIOR TO ITS USE.
    For more Drug Warnings (Complete) data for OXOLINIC ACID (7 total), please visit the HSDB record page.

    Biological Half Life

    AFTER REPEATED DOSING, BIPHASIC EXCRETION PATTERN HAS BEEN OBSERVED. INITIAL PHASE IS RAPID WITH T/2 OF ABOUT 1.5 HR, & IS FOLLOWED BY SLOW PHASE WITH T/2 OF ABOUT 15 HR. URINARY CONCN OF UNCONJUGATED DRUG RANGE FROM 15-155 UG/ML IN PT WITH NORMAL RENAL FUNCTION.

    Use Classification

    Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes

    Methods of Manufacturing

    KAMINSKY, MELTZER, US PAT 3,287,458 (1966 TO WARNER-LAMBERT) EIDEM, J MED CHEM, 11, 160 (1968).

    Interactions

    OXOLINIC ACID ANTAGONIZED HYPNOTIC ACTION OF SODIUM BARBITOL IN MICE & RATS. EFFECTS OF OXOLINIC ACID WERE ANTAGONIZED BY ALPHA-METHYLTYROSINE, PIMOZIDE, RESERPINE, & DIAZEPAM.

    Dates

    Modify: 2023-08-15

    Agreement between the categorization of isolates of Aeromonas salmonicida and Yersinia ruckeri by disc diffusion and MIC tests performed at 22℃

    Sandrine Baron, Emeline Larvor, Eric Jouy, Isabelle Kempf, Sophie Le Bouquin, Claire Chauvin, Pierre-Marie Boitard, Matthieu Jamin, Alain Le Breton, Benoit Thuillier, Peter Smith
    PMID: 33749839   DOI: 10.1111/jfd.13356

    Abstract

    Standard disc diffusion and MIC test procedure were used to investigate the susceptibility of two hundred and fifty-one isolates collected from infected fish in France to florfenicol, oxolinic acid and tetracycline. The tests were performed at 22 ± 2℃ and for the 177 Yersinia ruckeri they were read after 24-28 hr incubation and for the 74 Aeromonas salmonicida isolates they were read after 44-48 hr. Applying epidemiological cut-off values to the susceptibility data generated in these tests, the isolates were categorized as wild-type or non-wild-type. The agent-specific categories into each isolate were placed on the basis of the data generated by the two methods were in agreement in 98% of the determinations made. It is argued that, with respect to categorising isolates, disc diffusion and MIC methods can be considered as equally valid at this temperature and after both periods of incubation.


    Oxolinic acid in aquaculture waters: Can natural attenuation through photodegradation decrease its concentration?

    Vitória Loureiro Dos Louros, Carla Patrícia Silva, Helena Nadais, Marta Otero, Valdemar I Esteves, Diana L D Lima
    PMID: 33370895   DOI: 10.1016/j.scitotenv.2020.141661

    Abstract

    Quinolones, such as oxolinic acid (OXA), are antimicrobials commonly used in aquaculture. Thus, its presence in the aquatic environment surrounding aquaculture facilities is quite easy to understand. When present in aquatic environment, pharmaceuticals may be subjected to several attenuation processes that can influence their persistence. Photodegradation, particularly for antibiotics, can have significant importance since these compounds may be resistant to microbial degradation. OXA photodegradation studies reported in literature are very scarce, especially using aquaculture waters, but are markedly important for an appropriate risk assessment. Results hereby presented showed a decrease on photodegradation rate constant from 0.70 ± 0.02 h
    in ultrapure water to 0.42 ± 0.01 h
    in freshwater. The decrease on photodegradation rate constant was even more pronounced when brackish water was used (0.172 ± 0.003 h
    ). In order to understand which factors contributed to the observed behaviour, environmental factors, such as natural organic matter and salinity, were studied. Results demonstrated that dissolved organic matter (DOM) may explain the decrease of OXA photodegradation observed in freshwater. However, a very sharp decrease of OXA photodegradation was observed in solutions containing NaCl and in synthetic sea salts, which explained the higher decrease observed in brackish water. Moreover, under solar radiation, the use of an
    O
    scavenger allowed us to verify a pronounced retardation of OXA decay, suggesting that
    O
    plays an important role in OXA photodegradation process.


    Treatment of Francisella infections via PLGA- and lipid-based nanoparticle delivery of antibiotics in a zebrafish model

    Lilia S Ulanova, Marina Pinheiro, Carina Vibe, Claudia Nunes, Dorna Misaghian, Steven Wilson, Kaizheng Zhu, Federico Fenaroli, Hanne C Winther-Larsen, Salette Reis, Gareth Griffiths
    PMID: 28627489   DOI: 10.3354/dao03129

    Abstract

    We tested the efficiency of 2 different antibiotics, rifampicin and oxolinic acid, against an established infection caused by fish pathogen Francisella noatunensis ssp. orientalis (F.n.o.) in zebrafish. The drugs were tested in the free form as well as encapsulated into biodegradable nanoparticles, either polylactic-co-glycolic acid (PLGA) nanoparticles or nanostructured lipid carriers. The most promising therapies were PLGA-rifampicin nanoparticles and free oxolinic acid; the PLGA nanoparticles significantly delayed embryo mortality while free oxolinic acid prevented it. Encapsulation of rifampicin in both PLGA and nanostructured lipid carriers enhanced its efficiency against F.n.o. infection relative to the free drug. We propose that the zebrafish model is a robust, rapid system for initial testing of different treatments of bacterial diseases important for aquaculture.


    Validation of a procedure to quantify oxolinic acid, danofloxacin, ciprofloxacin and enrofloxacin in selected meats by micellar liquid chromatography according to EU Commission Decision 2002/657/EC

    Juan Peris-Vicente, Khaled Tayeb-Cherif, Samuel Carda-Broch, Josep Esteve-Romero
    PMID: 28597925   DOI: 10.1002/elps.201700159

    Abstract

    The suitability of an analytical method to determine oxolinic acid, danofloxacin, ciprofloxacin and enrofloxacin in edible tissues, based on micellar liquid chromatography coupled with fluorescence detection, to be applied in chicken, turkey, duck, lamb, goat, rabbit and horse muscle, is described. The method was fully matrix-matched in-lab revalidated, for each antimicrobial drug and meat, following the guidelines of the EU Commission Decision 2002/657/EC. The permitted limits were the maximum residue limits stated by the EU Commission Regulation 37/2010. The results obtained for the studied validation parameters were in agreement with the guidelines: selectivity (the antibiotics were resolved), linearity (r
    > 0.995), limit of detection (0.004-0.02 mg/kg), limits of quantification (0.01-0.05 mg/kg), calibration range (up to 0.5 mg/kg), recovery (89.5-105.0%), precision (<8.3%), decision limit, detection capability, ruggedness, stability and application to incurred samples. The method was found to be able to provide reliable concentrations with low uncertainty within a large interval, including the maximum residue limits, and then was useful to find out prohibited contaminated samples. The method did not require to be adapted for these matrices, and then it maintained its interesting advantages: short-time, eco-friendly, safe, inexpensive, easy-to-conduct, minimal manipulation and useful for routine analysis.


    Determination of oxolinic acid, danofloxacin, ciprofloxacin, and enrofloxacin in porcine and bovine meat by micellar liquid chromatography with fluorescence detection

    David Terrado-Campos, Khaled Tayeb-Cherif, Juan Peris-Vicente, Samuel Carda-Broch, Josep Esteve-Romero
    PMID: 27979089   DOI: 10.1016/j.foodchem.2016.11.029

    Abstract

    A method was developed for the determination of oxolinic acid, danofloxacin, ciprofloxacin and enrofloxacin by micellar liquid chromatography - fluorescence detection in commercial porcine and bovine meat. The samples were ultrasonicated in a micellar solution, free of organic solvent, to extract the analytes, and the supernatant was directly injected. The quinolones were resolved in <22min using a mobile phase of 0.05M SDS - 7.5% 1-propanol - 0.5% triethylamine buffered at pH 3, running through a C18 column at 1mL/min using isocratic mode. The method was validated by the in terms of: selectivity, calibration range (0.01-0.05 to 0.5mg/kg), linearity (r
    >0.9998), trueness (89.3-105.1%), precision (<8.3%), decision limit (<12% over the maximum residue limit), detection capability (<21% over the maximum residue limit), ruggedness (<5.6%) and stability. The procedure was rapid, eco-friendly, safe and easy-to-handle.


    Use of micellar liquid chromatography to analyze oxolinic acid, flumequine, marbofloxacin and enrofloxacin in honey and validation according to the 2002/657/EC decision

    K Tayeb-Cherif, J Peris-Vicente, S Carda-Broch, J Esteve-Romero
    PMID: 26920300   DOI: 10.1016/j.foodchem.2016.02.007

    Abstract

    A micellar liquid chromatographic method was developed for the analysis of oxolinic acid, flumequine, marbofloxacin and enrofloxacin in honey. These quinolines are unethically used in beekeeping, and a zero-tolerance policy to antibiotic residues in honey has been stated by the European Union. The sample pretreatment was a 1:1 dilution with a 0.05M SDS at pH 3 solution, filtration and direct injection, thus avoiding extraction steps. The quinolones were eluted without interferences using mobile phase of 0.05M SDS/12.5% 1-propanol/0.5% triethylamine at pH 3, running at 1mL/min under isocratic room through a C18 column. The analytes were detected by fluorescence. The method was successfully validated according to the requirements of the European Union Decision 2002/657/EC in terms of: specificity, linearity (r(2)>0.995), limit of detection and decision limit (0.008-0.070mg/kg), lower limit of quantification (0.02-0.2mg/kg), detection capability (0.010-0.10mg/kg), recovery (82.1-110.0%), precision (<9.4%), matrix effects, robustness (<10.4%), and stability. The procedure was applied to several commercial honey supplied by a local supermarket, and the studied antibiotics were not detected. Therefore, the method was rapid, simple, safe, eco friendly, reliable and useful for the routine analysis of honey samples.


    Environmental impact assessment of veterinary drug on fish aquaculture for food safety

    Jin-Wook Kwon
    PMID: 27443211   DOI: 10.1002/dta.2007

    Abstract

    The degradation of veterinary drugs approved for use in aquaculture is very important in the evaluation of the impact of these drugs on the environment and to ensure safe food production. The purpose of this study is to provide guidance on how the interpretation of environmental fate data can be used by applicants to aid in protecting the environment and for the basis for food production, by suggesting the correct interpretation of data as part of an effective registration process. Tests were performed using a modification of the Organisation for Economic Co-operation and Development (OECD) 308 guideline using erythromycin and oxolinic acid under combinations of aerobic and anaerobic conditions, with and without sediment, in sea water and fresh water. Estimated DT50 s of erythromycin in fresh and sea water ranged from 6.8 to 37.9 days and estimated DT90 s were from 22.6 to 125.9 days. Degradation was more rapid in fresh water than in sea water with the formation of three degradation products: anhydroerythomycin A, erythromycin A enol ether, and pseudoerythomycin A enol ether. Estimated DT50 s of oxolinic acid in fresh and sea water were from 10.3 to 63.0 days and estimated DT90 s were from 34.3 to 209.4 days which suggests that oxolinic acid is more persistent in the environment than erythromycin. Copyright © 2016 John Wiley & Sons, Ltd.


    Synthesis, characterization and biological evaluation of (99m)Tc/Re-tricarbonyl quinolone complexes

    Theocharis E Kydonaki, Evangelos Tsoukas, Filipa Mendes, Antonios G Hatzidimitriou, António Paulo, Lefkothea C Papadopoulou, Dionysia Papagiannopoulou, George Psomas
    PMID: 26795497   DOI: 10.1016/j.jinorgbio.2015.12.010

    Abstract

    New rhenium(I) tricarbonyl complexes with the quinolone antimicrobial agents oxolinic acid (Hoxo) and enrofloxacin (Herx) and containing methanol, triphenylphosphine (PPh3) or imidazole (im) as unidentate co-ligands, were synthesized and characterized. The crystal structure of complex [Re(CO)3(oxo)(PPh3)]∙0.5MeOH was determined by X-ray crystallography. The deprotonated quinolone ligands are bound bidentately to rhenium(I) ion through the pyridone oxygen and a carboxylate oxygen. The binding of the rhenium complexes to calf-thymus DNA (CT DNA) was monitored by UV spectroscopy, viscosity measurements and competitive studies with ethidium bromide; intercalation was suggested as the most possible mode and the DNA-binding constants of the complexes were calculated. The rhenium complex [Re(CO)3(erx)(im)] was assayed for its topoisomerase IIα inhibition activity and was found to be active at 100μM concentration. The interaction of the rhenium complexes with human or bovine serum albumin was investigated by fluorescence emission spectroscopy (through the tryptophan quenching) and the corresponding binding constants were determined. The tracer complex [(99m)Tc(CO)3(erx)(im)] was synthesized and identified by comparative HPLC analysis with the rhenium analog. The (99m)Tc complex was found to be stable in solution. Upon injection in healthy mice, fast tissue clearance of the (99m)Tc complex was observed, while both renal and hepatobiliary excretion took place. Preliminary studies in human K-562 erythroleukemia cells showed cellular uptake of the (99m)Tc tracer with distribution primarily in the cytoplasm and the mitochondria and less in the nucleus. These preliminary results indicate that the quinolone (99m)Tc/Re complexes show promise to be further evaluated as imaging or therapeutic agents.


    Photodegradation of Antibiotics by Noncovalent Porphyrin-Functionalized TiO

    Massimiliano Gaeta, Giuseppe Sanfilippo, Aurore Fraix, Giuseppe Sortino, Matteo Barcellona, Gea Oliveri Conti, Maria Elena Fragalà, Margherita Ferrante, Roberto Purrello, Alessandro D'Urso
    PMID: 32471075   DOI: 10.3390/ijms21113775

    Abstract

    Antibiotics represent essential drugs to contrast the insurgence of bacterial infections in humans and animals. Their extensive use in livestock farming, including aquaculture, has improved production performances and food safety. However, their overuse can implicate a risk of water pollution and related antimicrobial resistance. Consequently, innovative strategies for successfully removing antibiotic contaminants have to be advanced to protect human health. Among them, photodegradation TiO
    -driven under solar irradiation appears not only as a promising method, but also a sustainable pathway. Hence, we evaluated several composite TiO
    powders with H
    TCPP, CuTCPP, ZnTCPP, and SnT4 porphyrin for this scope in order to explore the effect of porphyrins sensitization on titanium dioxide. The synthesis was realized through a fully non-covalent functionalization in water at room conditions. The efficacy of obtained composite materials was also tested in photodegrading oxolinic acid and oxytetracycline in aqueous solution at micromolar concentrations. Under simulated solar irradiation, TiO
    functionalized with CuTCPP has shown encouraging results in the removal of oxytetracycline from water, by opening the way as new approaches to struggle against antibiotic's pollution and, finally, to represent a new valuable tool of public health.


    Rare-Earth Metal Complexes of the Antibacterial Drug Oxolinic Acid: Synthesis, Characterization, DNA/Protein Binding and Cytotoxicity Studies

    Ana-Madalina Maciuca, Alexandra-Cristina Munteanu, Mirela Mihaila, Mihaela Badea, Rodica Olar, George Mihai Nitulescu, Cristian V A Munteanu, Marinela Bostan, Valentina Uivarosi
    PMID: 33228104   DOI: 10.3390/molecules25225418

    Abstract

    "Drug repositioning" is a current trend which proved useful in the search for new applications for existing, failed, no longer in use or abandoned drugs, particularly when addressing issues such as bacterial or cancer cells resistance to current therapeutic approaches. In this context, six new complexes of the first-generation quinolone oxolinic acid with rare-earth metal cations (Y
    , La
    , Sm
    , Eu
    , Gd
    , Tb
    ) have been synthesized and characterized. The experimental data suggest that the quinolone acts as a bidentate ligand, binding to the metal ion via the keto and carboxylate oxygen atoms; these findings are supported by DFT (density functional theory) calculations for the Sm
    complex. The cytotoxic activity of the complexes, as well as the ligand, has been studied on MDA-MB 231 (human breast adenocarcinoma), LoVo (human colon adenocarcinoma) and HUVEC (normal human umbilical vein endothelial cells) cell lines. UV-Vis spectroscopy and competitive binding studies show that the complexes display binding affinities (K
    ) towards double stranded DNA in the range of 9.33 × 10
    - 10.72 × 10
    . Major and minor groove-binding most likely play a significant role in the interactions of the complexes with DNA. Moreover, the complexes bind human serum albumin more avidly than apo-transferrin.


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